Cimetidine Amide Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

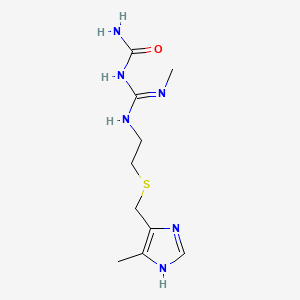

Cimetidine Amide Dihydrochloride is a derivative of cimetidine, a well-known histamine H2 receptor antagonist used primarily to inhibit stomach acid production. This compound is recognized for its unique chemical structure, which includes a guanylurea moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of guanylurea cimetidine typically involves the reaction of cimetidine with specific reagents under controlled conditions. One common method includes the use of Fenton reagent, which facilitates the formation of guanylurea derivatives from cimetidine . The reaction conditions often involve the addition of hydrogen peroxide to a solution of cimetidine hydrochloride and ferrous chloride at room temperature .

Industrial Production Methods: Industrial production of guanylurea cimetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired compound .

化学反応の分析

Types of Reactions: Cimetidine Amide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction with Fenton reagent results in the formation of cimetidine sulfoxide, N-desmethylcimetidine, and other derivatives .

Common Reagents and Conditions:

Oxidation: Fenton reagent (hydrogen peroxide and ferrous chloride) is commonly used for oxidation reactions.

Reduction: Specific reducing agents may be employed to convert guanylurea cimetidine into its reduced forms.

Substitution: Various nucleophiles can be used to substitute functional groups within the compound.

Major Products Formed: The major products formed from these reactions include cimetidine sulfoxide, N-desmethylcimetidine, and other guanylurea derivatives .

科学的研究の応用

Chemical Research Applications

Cimetidine Amide Dihydrochloride serves as a model compound in chemical studies, particularly for investigating the behavior of guanylurea moieties in chemical reactions. Its structure allows researchers to explore:

- Reactivity Studies : The compound is utilized to examine the reactivity of guanylurea derivatives, contributing to the understanding of their role in biochemical processes.

- Synthesis Pathways : It is employed in synthetic chemistry to develop new pharmaceuticals, leveraging its unique properties for creating analogs with enhanced efficacy or reduced side effects.

Biological Research Applications

The biological implications of this compound are significant, especially regarding its interaction with cellular mechanisms:

- Histamine H2 Receptor Antagonism : The compound acts as a competitive antagonist at histamine H2 receptors, effectively reducing gastric acid secretion. This mechanism is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

- Immunomodulation : Research indicates that cimetidine derivatives can modulate immune responses, which has been explored in dermatological applications such as treating warts and other skin conditions .

Pharmacological Applications

This compound has several pharmacological applications:

- Antihistaminic Effects : It exhibits significant antihistaminic properties, making it useful for managing allergic reactions and conditions associated with excessive histamine release .

- Hepatic Cytochrome P450 Interactions : The compound inhibits various isoenzymes of the hepatic cytochrome P450 system, affecting the metabolism of co-administered drugs. This interaction is critical for understanding potential drug-drug interactions during therapy .

Clinical Applications

This compound has been clinically applied in various settings:

- Peptic Ulcer Disease : Clinical studies have demonstrated that cimetidine promotes healing in duodenal ulcers within four to six weeks of treatment and helps prevent recurrence .

- Dermatological Uses : In pediatric heart transplant recipients, cimetidine has shown effectiveness in treating multiple warts with minimal toxicity due to its immunomodulatory effects .

Experimental Studies and Case Reports

Several experimental studies have highlighted the efficacy and safety of this compound:

- A study on patients with acute intermittent porphyria reported symptomatic improvements, including reduced photosensitivity and improved liver function tests over two years without significant adverse effects .

- Another investigation into cimetidine derivatives indicated their potential as models for studying guanylurea moieties in various biochemical reactions, suggesting broader applications in pharmaceutical research .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Research | Model compound for studying guanylurea reactivity | Useful for developing new pharmaceuticals and understanding biochemical pathways |

| Biological Research | Competitive antagonist at histamine H2 receptors | Reduces gastric acid secretion; potential therapeutic uses in gastrointestinal disorders |

| Pharmacological Applications | Antihistaminic effects; hepatic cytochrome P450 interactions | Impacts drug metabolism; important for managing drug-drug interactions |

| Clinical Applications | Treatment for peptic ulcer disease; dermatological uses | Promotes healing of ulcers; effective against warts with low toxicity |

| Experimental Studies | Symptomatic improvements in acute intermittent porphyria | Long-term safety demonstrated; supports further research into guanylurea derivatives |

作用機序

The mechanism of action of guanylurea cimetidine involves its interaction with histamine H2 receptors, similar to cimetidine. By binding to these receptors, it inhibits the action of histamine, leading to reduced gastric acid secretion . Additionally, guanylurea cimetidine may interact with other molecular targets, influencing various cellular pathways .

類似化合物との比較

Cimetidine: The parent compound, primarily used as an H2 receptor antagonist.

Cimetidine Sulfoxide: An oxidized derivative of cimetidine.

N-desmethylcimetidine: A demethylated form of cimetidine.

Uniqueness: Cimetidine Amide Dihydrochloride is unique due to the presence of the guanylurea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of guanylurea derivatives in various applications .

生物活性

Cimetidine Amide Dihydrochloride, a derivative of the well-known histamine H2-receptor antagonist cimetidine, exhibits a range of biological activities that are significant in both therapeutic and research contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

this compound primarily functions as a competitive antagonist at the histamine H2 receptors located on gastric parietal cells. By blocking these receptors, it effectively reduces gastric acid secretion, which is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Biochemical Pathways

The compound influences several biochemical pathways, particularly those related to gastric acid secretion. It inhibits the action of histamine on parietal cells, leading to decreased production of hydrochloric acid. This mechanism is vital for managing hypersecretion disorders such as Zollinger-Ellison syndrome .

Pharmacokinetics

This compound exhibits multicompartmental pharmacokinetics following administration. Its absorption and distribution characteristics allow it to maintain effective plasma concentrations that are essential for therapeutic efficacy .

Biological Activities and Applications

-

Antihistaminic Effects

This compound demonstrates significant antihistaminic properties, making it useful in treating allergic reactions and conditions associated with excessive histamine release . -

Immunomodulatory Effects

Research indicates that cimetidine can modulate immune responses by reducing the activity of regulatory T cells. This property has been explored in dermatological applications, such as treating warts and other skin conditions . -

Hepatic Cytochrome P450 Interactions

The compound is known to inhibit various isoenzymes of the hepatic cytochrome P450 system, which can lead to altered metabolism of co-administered drugs. This interaction is crucial for understanding potential drug-drug interactions during therapy .

Clinical Applications

- Peptic Ulcer Disease : Cimetidine has been shown to promote healing in duodenal ulcers within four to six weeks of treatment. Its efficacy in preventing recurrence has also been documented .

- Dermatological Uses : In pediatric heart transplant recipients, cimetidine was effective in treating multiple warts with minimal toxicity. Its immunomodulatory effects are believed to contribute to this benefit .

Experimental Studies

- A study examining the effects of cimetidine on patients with acute intermittent porphyria reported symptomatic improvements, including reduced photosensitivity and improved liver function tests over two years without significant adverse effects .

- Another investigation into cimetidine derivatives highlighted their potential as models for studying guanylurea moieties in various biochemical reactions, indicating broader applications in pharmaceutical research .

Data Summary Table

特性

CAS番号 |

52568-80-6 |

|---|---|

分子式 |

C10H20Cl2N6OS |

分子量 |

343.3 g/mol |

IUPAC名 |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea;dihydrochloride |

InChI |

InChI=1S/C10H18N6OS.2ClH/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17;;/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17);2*1H |

InChIキー |

AERDXOWIMPUTQK-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N |

正規SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N.Cl.Cl |

外観 |

White Solid |

melting_point |

170-172°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Cimetidine Amide Dihydrochloride; [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]- urea Dihydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。